6-甲氧基吡嗪-2-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

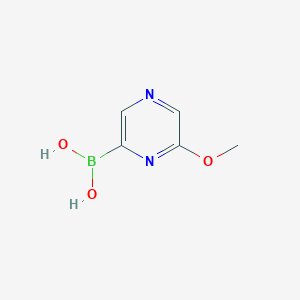

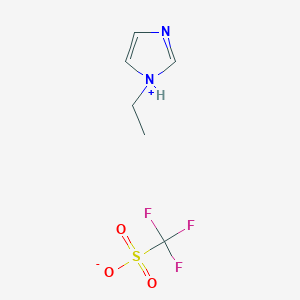

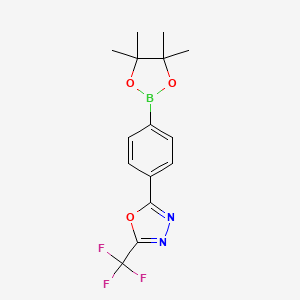

6-Methoxypyrazine-2-boronic acid is a chemical compound that is used in various fields of research . It is a boronic acid derivative, which means it contains a boronic acid functional group. This group is characterized by a boron atom bonded to an oxygen atom and two carbon atoms .

Synthesis Analysis

The synthesis of 6-Methoxypyrazine-2-boronic acid and similar compounds often involves the use of organometallic reagents and boranes . The Suzuki–Miyaura coupling reaction is a common method used for the synthesis of such compounds . This reaction involves the coupling of an organoboron compound with a halide or triflate under basic conditions .Molecular Structure Analysis

The molecular structure of 6-Methoxypyrazine-2-boronic acid is characterized by the presence of a boronic acid functional group . This group consists of a boron atom bonded to an oxygen atom and two carbon atoms . The compound also contains a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms .Chemical Reactions Analysis

Boronic acids, including 6-Methoxypyrazine-2-boronic acid, are known to participate in various chemical reactions . One of the most notable reactions is the Suzuki–Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds . This reaction involves the coupling of an organoboron compound with a halide or triflate under basic conditions .Physical and Chemical Properties Analysis

6-Methoxypyrazine-2-boronic acid is a solid compound . It has a molecular weight of 236.08 and its IUPAC name is 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine .科学研究应用

药物发现中的含硼化合物

由于硼酸(包括6-甲氧基吡嗪-2-硼酸)的独特特性对药物发现和开发有贡献,因此对其的研究已取得显著增长。硼酸因可能增强药物效力或改善其药代动力学特性而闻名。将硼酸纳入药物化学研究已导致监管机构批准了几种硼酸药物,还有许多其他药物正在进行临床试验。这突出了硼酸(包括6-甲氧基吡嗪-2-硼酸)在新治疗剂开发中的相关性 (Plescia & Moitessier, 2020).

天然产物和药物设计中的硼

硼在元素周期表中的独特位置,横跨金属和非金属之间,赋予了它独特的特性,在化学、技术和医学等各种应用中具有优势。硼在硼化分子的合成和物理化学表征中的作用,例如6-甲氧基吡嗪-2-硼酸,对于扩大其药用潜力至关重要。在药物设计中探索含硼化合物发现,将硼酸部分结合起来可以显着增强药物与其靶受体的结合能力,从而产生创新的治疗方案 (Ciani & Ristori, 2012).

作用机制

Target of Action

The primary target of 6-Methoxypyrazine-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is used in mild and functional group tolerant reaction conditions, indicating a potential for good bioavailability .

Result of Action

The result of the action of 6-Methoxypyrazine-2-boronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This leads to the creation of new organic compounds .

Action Environment

The action of 6-Methoxypyrazine-2-boronic acid is influenced by the reaction conditions. The compound is stable, readily prepared, and generally environmentally benign . Its success in the SM cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

安全和危害

As with all chemicals, proper safety measures should be taken when handling 6-Methoxypyrazine-2-boronic acid. The compound should be stored in a well-ventilated place and contact with skin and eyes should be avoided . The Material Safety Data Sheet (MSDS) provides detailed information about the potential hazards and safety precautions associated with this compound .

未来方向

Boronic acids, including 6-Methoxypyrazine-2-boronic acid, are increasingly being used in various areas of research . Their unique properties and reactivities make them valuable tools in organic synthesis, catalysis, and medicinal chemistry . Future research will likely continue to explore new synthesis methods, applications, and mechanisms of action of these versatile compounds .

生化分析

Biochemical Properties

6-Methoxypyrazine-2-boronic Acid plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the unique structure of 6-Methoxypyrazine-2-boronic Acid, which allows it to form bonds with diol and polyol motifs present in saccharides and catechols .

Cellular Effects

The effects of 6-Methoxypyrazine-2-boronic Acid on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of 6-Methoxypyrazine-2-boronic Acid at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methoxypyrazine-2-boronic Acid change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 6-Methoxypyrazine-2-boronic Acid vary with different dosages in animal models

Metabolic Pathways

6-Methoxypyrazine-2-boronic Acid is involved in various metabolic pathways It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 6-Methoxypyrazine-2-boronic Acid within cells and tissues are complex processes that involve various transporters and binding proteins

属性

IUPAC Name |

(6-methoxypyrazin-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O3/c1-11-5-3-7-2-4(8-5)6(9)10/h2-3,9-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVZRENDAGGQLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC(=N1)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione](/img/structure/B6323045.png)

![3-Bromo-2-[[(t-butyldimethylsilyl)oxy]methyl]aniline](/img/structure/B6323061.png)